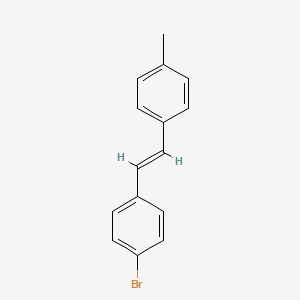

2-Tert-butyl-1,3-benzothiazol-6-amine

説明

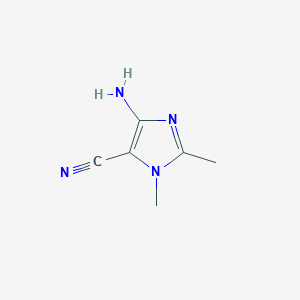

2-Tert-butyl-1,3-benzothiazol-6-amine (abbreviated as 2-TBBT) is an organic compound belonging to the benzothiazole family. It is an amine derivative of 1,3-benzothiazol-6-amine, and it is mainly used as a building block for the synthesis of various compounds. It is a versatile compound of interest to scientists in the fields of organic chemistry, medicinal chemistry, and biochemistry.

科学的研究の応用

Aggregation-induced Emission Enhancement

One of the notable applications of derivatives similar to 2-Tert-butyl-1,3-benzothiazol-6-amine is in the area of fluorescence. For instance, a study explored the aggregation-induced emission enhancement (AIEE) properties of N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide, demonstrating that the steric hindrance from the tert-butyl group significantly influences the fluorescence enhancement due to restricted intramolecular motion and facilitated intramolecular proton transfer in the solid state (Qian et al., 2007).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, tert-butyl phenylazocarboxylates, which share structural motifs with this compound, serve as versatile building blocks. These compounds undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring through various processes, including oxygenation, halogenation, and aryl-aryl coupling, showcasing their potential in creating complex organic molecules (Jasch et al., 2012).

Antitumor Properties

The antitumor properties of benzothiazole derivatives have been extensively researched. Novel 2-(4-aminophenyl)benzothiazoles, for instance, have shown selective, potent antitumor activity both in vitro and in vivo. These studies have paralleled the elucidation of their mechanism of action and the development of water-soluble prodrugs to improve bioavailability, with particular focus on overcoming limitations posed by drug lipophilicity (Bradshaw et al., 2002).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines are crucial intermediates in the asymmetric synthesis of amines, derived from tert-butanesulfinamide. These intermediates facilitate the addition of various classes of nucleophiles, allowing for the efficient synthesis of a wide range of highly enantioenriched amines. This methodology underscores the versatility of tert-butyl-based compounds in synthesizing complex, biologically active molecules with high enantiomeric purity (Ellman et al., 2002).

作用機序

Target of Action

Benzothiazole derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors, due to their high degree of structural diversity .

Mode of Action

It is known that the 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Biochemical Pathways

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have a wide range of biological applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant activities .

特性

IUPAC Name |

2-tert-butyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGGZKTXLRYIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl[2-(trimethylsilyl)ethynyl]amine](/img/structure/B3273196.png)

![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)